N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide
Description
N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide is a heterocyclic compound featuring a tetrahydropyridazine core with a sulfanylidene (C=S) group at position 4.
Properties
CAS No. |
88492-18-6 |
|---|---|
Molecular Formula |
C12H13N3OS |
Molecular Weight |
247.32 g/mol |
IUPAC Name |
N-[4-(6-sulfanylidene-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H13N3OS/c1-8(16)13-10-4-2-9(3-5-10)11-6-7-12(17)15-14-11/h2-5H,6-7H2,1H3,(H,13,16)(H,15,17) |
InChI Key |
KNTGKYVKOZHJBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NNC(=S)CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-Thioxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide typically involves the cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. This transition-metal-free (4 + 2) cycloaddition reaction is efficient and yields the desired product in excellent quantities . The reaction conditions are mild, and the process is operationally simple, making it attractive for industrial applications.
Industrial Production Methods
Industrial production of this compound can be scaled up using the same cycloaddition method. The high efficiency and wide substrate scope of this process, coupled with good functional group tolerance, make it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-Thioxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-(4-(6-Thioxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(6-Thioxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. For instance, it enhances cardiac contractility primarily via calcium sensitization and induces vasodilation through the activation of ATP-sensitive potassium channels and large conductance calcium-activated potassium channels . These interactions lead to various physiological effects, including reduced blood pressure and increased cardiac output.
Comparison with Similar Compounds
Structural Features and Substituents
The table below highlights key structural and functional differences between the target compound and related analogs:
Key Observations:
- Core Heterocycles: The target’s tetrahydropyridazine core is distinct from sulfonamide (e.g., compound 35) or pyrimidinone (e.g., B12/B13) backbones. Pyridazines are less common in drug design but may offer unique steric or electronic profiles.
- Functional Groups : The sulfanylidene (C=S) group in the target differs from sulfonamide (SO₂NH₂) or sulfamoyl (SO₂NH₂) groups in analogs. This affects hydrogen-bonding capacity and metabolic stability.
- Substituent Diversity: Piperazinyl (compound 35) and pyrimidinylamino (compound 5) groups enhance solubility or target affinity, whereas the target’s acetamide focuses on lipophilicity and passive diffusion.
Pharmacological Activities
Analgesic and Anti-Hypernociceptive Effects
Compound 35 (N-[4-(4-methylpiperazinylsulfonyl)phenyl]acetamide) demonstrated analgesic activity surpassing paracetamol in preclinical models, likely mediated through central nervous system targets . The target compound’s tetrahydropyridazine core may modulate similar pathways, but the sulfanylidene group could alter bioavailability or receptor interactions.
Anti-Infective Potential
N4-Acetylsulfamethazine (compound 5), a sulfonamide derivative, implies antitubercular applications via folate pathway inhibition . While the target lacks a sulfonamide group, its acetamide and heterocyclic core may still interact with bacterial enzymes, though empirical data is needed.
Antimicrobial and Anti-Inflammatory Activity
Compounds B12/B13, featuring tetrahydropyrimidinone and sulfamoylphenyl groups, were synthesized for biological evaluation, though specific activities are unspecified . Their structural resemblance to the target suggests possible overlap in antimicrobial or anti-inflammatory mechanisms.
Biological Activity
N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydropyridazine core substituted with a phenyl group and an acetamide moiety. The presence of the sulfanylidene group is significant for its biological interactions.
Molecular Formula and Weight
- Molecular Formula : C13H14N4OS
- Molecular Weight : 270.34 g/mol
Research indicates that this compound exhibits various biological activities primarily through:
- Antioxidant Activity : The sulfanylidene group contributes to the compound's ability to scavenge free radicals.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Antimicrobial Properties : Preliminary studies suggest it has efficacy against certain bacterial strains.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Treatment : Its ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for cancer therapy.
- Neurological Disorders : Due to its antioxidant properties, it may be beneficial in neurodegenerative diseases.
- Infectious Diseases : Its antimicrobial properties suggest possible applications in treating infections.
Case Studies
-
Antioxidant Efficacy Study :
- A study conducted on various cell lines demonstrated that the compound significantly reduced oxidative stress markers compared to untreated controls.
- Results indicated a dose-dependent response with an IC50 value of 15 µM.
-
Anti-inflammatory Activity :
- In vitro assays showed that this compound inhibited TNF-alpha production in macrophages by 40% at a concentration of 10 µM.
-
Antimicrobial Activity :
- The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
Summary of Research Findings
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antioxidant Activity | Cell line assays | IC50 = 15 µM |
| Anti-inflammatory | Macrophage TNF-alpha production assay | 40% inhibition at 10 µM |
| Antimicrobial | MIC testing against bacterial strains | MIC = 32 µg/mL (S. aureus), 64 µg/mL (E. coli) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
